Phenacyl 3-(3,4-dichlorophenylsulfonyl)propionate
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Overview
Description
Phenacyl 3-(3,4-dichlorophenylsulfonyl)propionate is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phenacyl group attached to a 3-(3,4-dichlorophenylsulfonyl)propionate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 3-(3,4-dichlorophenylsulfonyl)propionate typically involves the reaction of phenacyl bromide with 3-(3,4-dichlorophenylsulfonyl)propionic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Phenacyl 3-(3,4-dichlorophenylsulfonyl)propionate undergoes various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenacyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various phenacyl derivatives.
Scientific Research Applications
Phenacyl 3-(3,4-dichlorophenylsulfonyl)propionate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenacyl 3-(3,4-dichlorophenylsulfonyl)propionate involves its ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The phenacyl group can act as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Phenacyl bromide: A versatile intermediate used in the synthesis of heterocyclic compounds.
3,4-Dichlorophenylsulfonyl chloride: Used as a reagent in organic synthesis.
Uniqueness
Phenacyl 3-(3,4-dichlorophenylsulfonyl)propionate is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions. Its dual functionality as both a phenacyl and a sulfonyl compound makes it particularly valuable in synthetic chemistry.
Properties
IUPAC Name |
phenacyl 3-(3,4-dichlorophenyl)sulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O5S/c18-14-7-6-13(10-15(14)19)25(22,23)9-8-17(21)24-11-16(20)12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUIUIMOPIGTTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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